1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a fluorine atom, a naphthalene moiety, and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functionalization steps to introduce the fluorine and naphthalene groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Fluorine and other groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and naphthalene moiety can enhance binding affinity and specificity, while the azabicycloheptane core provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methylbicyclo[2.2.1]heptane: Similar bicyclic structure but with different substituents.
2-Fluoro-1-iodododecane: Contains a fluorine atom but has a different core structure.
3-Fluoro-3-ethylpentane: Another fluorinated compound with a different carbon skeleton.
Uniqueness
1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a fluorine atom, a naphthalene group, and an azabicycloheptane core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H16FNO |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
(1-fluoro-2-azabicyclo[2.2.1]heptan-2-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C17H16FNO/c18-17-8-7-12(10-17)11-19(17)16(20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12H,7-8,10-11H2 |
InChI Key |
SPHBHBKOHIXTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2C(=O)C3=CC4=CC=CC=C4C=C3)F |
Origin of Product |
United States |
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